molecular formula C6H10O2 B075639 4-Methyltetrahydro-2H-pyran-2-one CAS No. 1121-84-2

4-Methyltetrahydro-2H-pyran-2-one

Cat. No.: B075639
CAS No.: 1121-84-2
M. Wt: 114.14 g/mol
InChI Key: YHTLGFCVBKENTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyltetrahydro-2H-pyran-2-one can be synthesized through various methods. One common method involves the cyclization of 4-hydroxy-2-methylpentanoic acid under acidic conditions. Another approach is the cyclopropanol methodology, which has been used to synthesize chiral methyl-branched building blocks starting from this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-pyrone. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyltetrahydro-2H-pyran-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pyrone: An oxidized form of 4-Methyltetrahydro-2H-pyran-2-one.

    4-Methyl-2-pyranol: A reduced form of this compound.

    4-Methyltetrahydro-2H-pyran-4-ol: A hydroxylated derivative.

Uniqueness

This compound is unique due to its lactone structure, which imparts distinct chemical reactivity and biological activity. Its pleasant odor also makes it valuable in the fragrance industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTLGFCVBKENTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97145-14-7
Record name 2H-Pyran-2-one, tetrahydro-4-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97145-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10862555
Record name 4-Methyloxan-2-one
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-84-2
Record name β-Methyl-δ-valerolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-methyl-2H-pyran-2-one
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Record name 1121-84-2
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Record name Tetrahydro-4-methyl-2H-pyran-2-one
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Synthesis routes and methods

Procedure details

According to the prior art methods, production of β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol requires respective independent production facilities. On the contrary, the simultaneous production method can produce β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol simultaneously from 2-hydroxy-4-methyltetrahydropyran with a common reactor and under relatively mild conditions. According to this simultaneous production method, β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol are produced generally in a β-methyl-δ-valerolactone/3-methylpentane-1,5-diol mole ratio of about 70/30 to 15/85. Said simultaneous production on method can give β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol each in a satisfactory yield and in a yield ratio therebetween selected depending on the demands therefor.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Methyltetrahydro-2H-pyran-2-one of interest to synthetic chemists?

A: this compound serves as a valuable building block in organic synthesis, particularly for creating molecules with a methyl-branched carbon skeleton. This structural feature is prevalent in numerous natural products, including insect pheromones [, ]. Its versatility stems from the presence of different reactive sites, allowing for various chemical transformations.

Q2: Are there any specific examples of how this compound has been utilized in synthesis?

A: Researchers have successfully employed this compound in synthesizing the C7–C14 segment of (+)-neopeltolide, a macrocyclic lactone with cytotoxic properties []. This highlights the compound's utility in constructing complex molecular architectures relevant to drug discovery.

Q3: Can you provide an example of a natural product containing a this compound moiety and its biological activity?

A: Ulvapyrone, isolated from the sea lettuce Ulva lactuca, is a benzochromene compound that incorporates a this compound unit in its structure []. This compound exhibits promising anti-inflammatory activity by inhibiting arachidonate 5-lipoxygenase, an enzyme involved in the inflammatory pathway [].

Q4: What are the typical synthetic strategies employed for incorporating this compound into larger molecules?

A: Cyclopropanol methodology has emerged as a valuable tool for synthesizing both (4R)- and (4S)-4-methyltetrahydro-2H-pyran-2-ones []. These specific enantiomers are crucial for accessing different stereoisomers of target molecules, which can exhibit distinct biological activities.

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